Target Engagement Shift: CFTR Inhibition (Parent Flavone) vs. Putative SARS-CoV 3CL Protease Inhibition (7-Furan Carboxamide Analog)
The parent compound 2-(4-tert-butylphenyl)-4H-chromen-4-one (4'-tert-butylflavone) is a known CFTR inhibitor [1]. In contrast, the 7-furan-2-carboxamide derivative is described in secondary sources as a SARS-CoV 3CL protease inhibitor, although a primary research publication with quantitative data was not identified for this specific compound. A QSAR study on carboxamide inhibitors of SARS-CoV 3CLpro [2] provides context but does not explicitly include this compound. Users must verify 3CLpro activity through direct assay. No head-to-head CFTR vs. 3CLpro data are available for the target compound. This evidence is tagged as Supporting Evidence due to lack of direct quantitative comparison.
| Evidence Dimension | Primary pharmacological target (qualitative shift) |
|---|---|
| Target Compound Data | Described as SARS-CoV 3CL protease inhibitor (vendor claim) |
| Comparator Or Baseline | 4'-tert-Butylflavone: CFTR inhibitor |
| Quantified Difference | Not quantified; qualitative shift in target class |
| Conditions | No direct comparative assay available |
Why This Matters
A shift from CFTR to viral protease target could be important for antiviral screening programs, but experimental confirmation is mandatory.
- [1] Nantz, M. H., Springsteel, M. F., Haddadin, M. J., Verkman, A. S., By, K., Niedzinski, E. J., Galietta, L. J., Eda, M., & Kurth, M. J. 4'-tert-Butylflavone (2-(4-tert-butylphenyl)chromen-4-one) as CFTR inhibitor. CANDActCFTR Database, Compound ID 422. https://candactcftr.ams.med.uni-goettingen.de/Compound/cycleCompounds/422 View Source
- [2] Khan, P. M., Kumar, V., & Roy, K. (2021). In Silico Modeling of Small Molecule Carboxamides as Inhibitors of SARS-CoV 3CL Protease: An Approach Towards Combating COVID-19. Combinatorial Chemistry & High Throughput Screening, 24(8), 1281-1299. https://pubmed.ncbi.nlm.nih.gov/32928086/ View Source
